molecular formula C21H21N5S B5511774 2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole

2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole

Cat. No. B5511774
M. Wt: 375.5 g/mol
InChI Key: VOEYYMVUHBIEDT-UHFFFAOYSA-N
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Description

The compound of interest is part of a broader class of chemicals that integrate elements like benzothiazole, imidazole, and pyridine, which are known for their diverse chemical and biological activities. The synthesis and study of such compounds have been motivated by their potential utility in fields ranging from materials science to pharmacology, albeit the focus here excludes drug use and dosage specifics.

Synthesis Analysis

Synthesis techniques for related compounds often involve the condensation of specific nitrogen-containing heterocycles with aldehydes, ketones, or similar electrophilic partners in the presence of bases like piperidine. For instance, a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives has been synthesized via reactions involving acetonitrile derivatives and ethyl 2,4-dioxo-4-arylbutanoate in the presence of piperidine, showcasing the synthetic accessibility of such frameworks (Goli-Garmroodi et al., 2015).

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of benzothiazole derivatives, including compounds structurally related to "2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole," has been reported. These syntheses involve condensation reactions, highlighting the chemical versatility and potential for generating diverse biological activities (Patel & Agravat, 2007; Patel, Agravat, & Shaikh, 2011).
  • A novel synthesis method for (1H-Azol-1-yl)piperidines, which could be related to the structural motif of the compound , has been developed. This method allows for the efficient preparation of azole-substituted piperidines, potentially applicable to the synthesis of "2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole" analogues (Shevchuk et al., 2012).

Biological Activities

  • Benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial effects. The antimicrobial activities of various pyridine derivatives have been studied, showing variable and modest activity against bacteria and fungi. This suggests that compounds like "2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole" could have potential applications in developing new antimicrobial agents (Patel & Agravat, 2009).
  • The structural analysis of related compounds, such as N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, provides insights into their molecular conformation, which is crucial for understanding their interaction with biological targets (Yıldırım et al., 2006).

properties

IUPAC Name

2-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5S/c1-2-6-19-18(5-1)24-21(27-19)25-11-7-17(8-12-25)20-23-10-13-26(20)15-16-4-3-9-22-14-16/h1-6,9-10,13-14,17H,7-8,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEYYMVUHBIEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole

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